

An In-depth Technical Guide to the Molecular Structure of Trimethylsilyl-D-(+)-trehalose

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Compound of Interest

Compound Name: Trimethylsilyl-D-(+)-trehalose

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Introduction

Trimethylsilyl-D-(+)-trehalose, specifically the fully derivatized octakis(trimethylsilyl) ether of D-(+)-trehalose, is a molecule of significant interest in various scientific domains, including proteomics, drug formulation, and materials science. This non-reducing disaccharide, where all hydroxyl groups of the parent D-(+)-trehalose molecule are replaced by trimethylsilyl (TMS) ethers, exhibits enhanced solubility in organic solvents and increased stability against hydrolysis compared to its unmodified counterpart. These properties make it a valuable tool in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the analysis of sugars, and as a protective agent for biomolecules in non-aqueous environments. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis and characterization.

Molecular Structure and Properties

Trimethylsilyl-D-(+)-trehalose consists of two α -D-glucose units linked by an α,α -1,1-glycosidic bond. The key feature of this derivative is the replacement of all eight hydroxyl protons with trimethylsilyl groups ($\text{Si}(\text{CH}_3)_3$). This extensive silylation dramatically alters the molecule's polarity and reactivity.

Key Structural Identifiers:

- IUPAC Name: trimethyl-[[[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane
- Chemical Formula: $C_{36}H_{86}O_{11}Si_8$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 919.75 g/mol [\[1\]](#)[\[4\]](#)
- CAS Number: 42390-78-3 [\[1\]](#)[\[2\]](#)
- InChI Key: YQFZNYCPHIXROS-FSZCTWQYSA-N [\[3\]](#)
- Canonical SMILES: C--INVALID-LINK--(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C

Quantitative Data Summary

The following table summarizes the available quantitative data for octakis(trimethylsilyl)-D-(+)-trehalose. It is important to note that experimentally determined melting and boiling points are not readily available in the literature; the provided values are often predicted.

Property	Value	Unit	Source
Molecular Weight	919.75	g/mol	[1][4]
logP (Octanol/Water Partition Coefficient)	9.476	[4] (Predicted)	
Non-polar Retention Index (GC)	2714.60 - 2733.00	[4][5]	
¹ H NMR	See Characterization Section	ppm	
¹³ C NMR	See Characterization Section	ppm	
Mass Spectrometry (EI)	See Characterization Section	m/z	[1]

Experimental Protocols

Synthesis of Octakis(trimethylsilyl)-D-(+)-trehalose

This protocol describes a general method for the complete silylation of D-(+)-trehalose.

Materials:

- D-(+)-Trehalose dihydrate
- Anhydrous Pyridine
- Hexamethyldisilazane (HMDS)
- Trimethylchlorosilane (TMCS)
- Anhydrous Toluene
- Methanol
- Round-bottom flask

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Rotary evaporator
- High-vacuum pump

Procedure:

- **Drying of Trehalose:** Accurately weigh D-(+)-trehalose dihydrate into a round-bottom flask. To remove the water of hydration and any residual moisture, co-evaporate with anhydrous toluene (3 x 20 mL) using a rotary evaporator. Dry the flask under high vacuum for at least 4 hours.
- **Silylation Reaction:** Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine to the dried trehalose. Stir the mixture until the trehalose is fully dissolved.
- **Cool the solution in an ice bath.** Slowly add hexamethyldisilazane (HMDS) followed by the dropwise addition of trimethylchlorosilane (TMCS). A white precipitate of ammonium chloride will form.
- **Remove the flask from the ice bath and allow it to warm to room temperature.** Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours to ensure complete silylation.
- **Work-up and Purification:** Cool the reaction mixture to room temperature. Add anhydrous toluene to dilute the mixture and then filter to remove the ammonium chloride precipitate.
- **Wash the filtrate with cold, dilute hydrochloric acid** (to remove pyridine) and then with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
- **Filter off the drying agent and concentrate the filtrate under reduced pressure** using a rotary evaporator to obtain the crude product.

- The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure octakis(trimethylsilyl)-D-(+)-trehalose as a colorless oil or a white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific published spectra for the fully silylated compound are scarce, the expected NMR signals can be predicted based on the structure.

- ^1H NMR: The proton NMR spectrum is expected to show a large, sharp singlet around 0.1-0.2 ppm corresponding to the numerous protons of the trimethylsilyl groups ($8 \times 9\text{H} = 72\text{H}$). The signals for the glucose ring protons will be shifted downfield compared to the parent trehalose and will appear in the region of 3.5-5.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the methyl carbons of the TMS groups at approximately 0-2 ppm. The signals for the glucose ring carbons will be found in the typical sugar region of the spectrum (60-100 ppm).

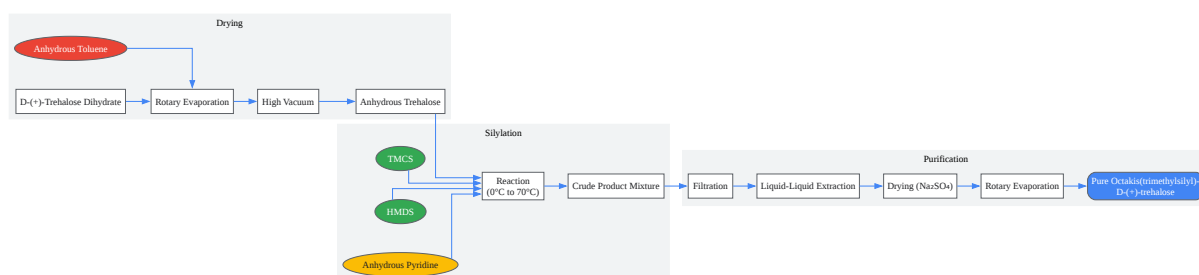
Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for silylated sugars.

- Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of octakis(trimethylsilyl)-D-(+)-trehalose does not typically show the molecular ion peak (m/z 919.75) due to extensive fragmentation. A characteristic and abundant fragment ion is observed at m/z 361.^{[6][7]} This ion corresponds to a six-carbon ring structure resulting from the cleavage of the glycosidic bond.^[7] Other significant fragments arise from the loss of methyl groups and trimethylsilanol units.

Mandatory Visualization

Synthesis Workflow of Octakis(trimethylsilyl)-D-(+)-trehalose



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